molecular formula C16H11Cl3N2O2 B2570840 (2E)-3-(4-chlorophenyl)-N'-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide CAS No. 478029-79-7

(2E)-3-(4-chlorophenyl)-N'-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide

Cat. No.: B2570840
CAS No.: 478029-79-7
M. Wt: 369.63
InChI Key: LAKUYZXLAOIIPD-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide is a synthetic organic compound characterized by the presence of chlorinated phenyl and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hydrazone, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl and benzoyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or benzoyl derivatives.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism or system.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(4-chlorophenyl)hydrazono]propanoate: A related compound with similar structural features but different functional groups.

    2-(4-Chlorophenyl)ethylamine: Another compound with a chlorinated phenyl group but different overall structure and properties.

Uniqueness

(2E)-3-(4-chlorophenyl)-N’-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide is unique due to the presence of both chlorinated phenyl and benzoyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O2/c17-12-5-1-10(2-6-12)3-8-15(22)20-21-16(23)11-4-7-13(18)14(19)9-11/h1-9H,(H,20,22)(H,21,23)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKUYZXLAOIIPD-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.